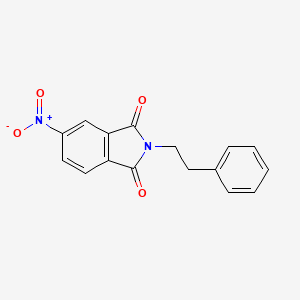

N-(2-phenylethyl)-4-nitrophthalimide

Description

Properties

Molecular Formula |

C16H12N2O4 |

|---|---|

Molecular Weight |

296.28 g/mol |

IUPAC Name |

5-nitro-2-(2-phenylethyl)isoindole-1,3-dione |

InChI |

InChI=1S/C16H12N2O4/c19-15-13-7-6-12(18(21)22)10-14(13)16(20)17(15)9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2 |

InChI Key |

XDVUFCJLGXGIJU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Chemical Structure, Synthesis, and Properties of N-(2-phenylethyl)-4-nitrophthalimide: A Technical Guide

Executive Summary

In modern synthetic and medicinal chemistry, phthalimide derivatives serve as indispensable scaffolds. Among these, N-(2-phenylethyl)-4-nitrophthalimide (CAS: 340987-11-3) stands out as a highly versatile intermediate. Characterized by an electron-deficient 4-nitrophthalimide core coupled with a flexible, lipophilic phenethyl tail, this molecule is a prime precursor for developing solvatochromic fluorophores and bioactive ligands, including Cereblon (CRBN) binders for Proteolysis Targeting Chimeras (PROTACs).

This guide provides an in-depth analysis of the compound's physicochemical properties, details self-validating synthetic methodologies, and explores the mechanistic rationale behind its downstream derivatization.

Molecular Architecture & Physicochemical Profile

The utility of N-(2-phenylethyl)-4-nitrophthalimide stems from its tripartite structure:

-

The Phthalimide Core: Provides structural rigidity and acts as a robust protecting group for primary amines.

-

The 4-Nitro Substituent: A strongly electron-withdrawing group that activates the aromatic ring and serves as a "masked" amine, ready for selective reduction.

-

The Phenethyl Linker: Imparts lipophilicity and flexibility, allowing the molecule to mimic natural pharmacophores (e.g., dopamine derivatives) when interacting with biological targets.

To facilitate experimental planning, the core quantitative data of the molecule is summarized below.

Table 1: Physicochemical and Structural Properties

| Property | Value |

| IUPAC Name | 4-nitro-2-(2-phenylethyl)-1H-isoindole-1,3(2H)-dione |

| CAS Registry Number | 340987-11-3 |

| Molecular Formula | C₁₆H₁₂N₂O₄ |

| Molecular Weight | 296.28 g/mol |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 3 (N-CH₂, CH₂-CH₂, CH₂-Phenyl) |

| Topological Polar Surface Area (TPSA) | 89.1 Ų |

Mechanistic Synthesis & Experimental Protocols

Protocol 1: Synthesis of N-(2-phenylethyl)-4-nitrophthalimide

The Causality of the Reaction: The reaction between 4-nitrophthalic anhydride and 2-phenylethylamine initially forms an amic acid intermediate via rapid, exothermic nucleophilic acyl substitution. However, the subsequent cyclodehydration to form the closed imide ring is an endothermic equilibrium process. To drive this reaction forward, we must continuously remove the water byproduct (Le Chatelier's principle) or apply intense, localized energy.

Method A: Dean-Stark Reflux (Thermodynamic Control)

-

Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

Reagents: Dissolve 1.0 equivalent of 4-nitrophthalic anhydride in anhydrous toluene (0.2 M concentration).

-

Addition: Add 1.05 equivalents of 2-phenylethylamine dropwise. Rationale: A slight excess of the volatile amine ensures complete consumption of the anhydride.

-

Reflux: Heat the mixture to reflux (approx. 110°C) for 3–5 hours. Rationale: Toluene forms an azeotrope with the generated water, allowing it to condense and separate in the Dean-Stark trap, irreversibly driving the cyclization.

-

Isolation: Cool to room temperature, concentrate under reduced pressure, and recrystallize from hot ethanol.

Method B: Microwave-Assisted Synthesis (Kinetic Control)

-

Setup: Combine neat reagents (1:1 molar ratio) in a microwave-safe reaction vial. If necessary, add a few drops of DMF to homogenize.

-

Irradiation: Subject the mixture to microwave irradiation at 150°C for 10–15 minutes. Rationale: Microwave dielectric heating directly excites the polar amic acid intermediate, rapidly overcoming the activation energy barrier for cyclization while minimizing thermal degradation byproducts.

Self-Validating System:

-

In-Process: Monitor via TLC (Hexanes:EtOAc 7:3). The disappearance of the highly polar amic acid (which streaks near the baseline) and the emergence of a discrete, UV-active product spot indicates successful cyclization.

-

Post-Isolation: ¹H-NMR (CDCl₃) should confirm the presence of the phenethyl CH₂ triplets (typically around δ 3.0 ppm and δ 3.9 ppm) and the characteristic asymmetric splitting pattern of the 4-nitrophthalimide aromatic protons.

Chemical Reactivity & Downstream Applications

The primary synthetic value of N-(2-phenylethyl)-4-nitrophthalimide lies in the derivatization of its nitro group. Reducing the nitro group to an amine fundamentally alters the molecule's electronic topology, converting it from an electron-deficient system to a "push-pull" system (electron-donating amine, electron-withdrawing imide carbonyls). This transformation is critical for generating solvatochromic fluorophores or attaching linkers for PROTAC Cereblon ligands .

Protocol 2: Selective Reduction to 4-Amino-N-(2-phenylethyl)phthalimide

The Causality of the Reaction: While nitro groups can be reduced using harsh dissolving-metal conditions (e.g., Fe/HCl), the imide ring is susceptible to nucleophilic attack and ring-opening under strong acidic or basic conditions. Therefore, mild catalytic hydrogenation is the method of choice to ensure chemoselectivity.

Procedure:

-

Preparation: Dissolve the purified N-(2-phenylethyl)-4-nitrophthalimide in ethyl acetate (or a mixture of EtOAc/EtOH for better solubility).

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight) under a nitrogen atmosphere to prevent auto-ignition.

-

Hydrogenation: Purge the vessel and stir under a hydrogen atmosphere (1 atm via balloon) at room temperature for 4–6 hours. Rationale: Ambient pressure and temperature are sufficient for nitro reduction while preventing hydrogenolysis of the benzylic-like phenethyl positions.

-

Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Do not let the filter cake dry completely while under vacuum, as spent Pd/C is highly pyrophoric.

-

Concentration: Evaporate the filtrate to yield the crude 4-amino derivative.

Self-Validating System:

-

Visual Cue: The starting nitro compound is typically pale yellow. Upon successful reduction, the resulting amine will exhibit a deeper yellow/orange hue and will display strong, solvent-dependent fluorescence under 365 nm UV light.

-

Spectroscopic Confirmation: IR spectroscopy will show the complete disappearance of the strong N-O asymmetric/symmetric stretching bands (approx. 1530 and 1350 cm⁻¹) and the emergence of primary amine N-H stretches (approx. 3300–3400 cm⁻¹).

Workflow Visualization

The following diagram maps the logical progression from raw materials to the target compound, and finally to its high-value downstream applications.

Figure 1: Synthetic workflow and downstream applications of N-(2-phenylethyl)-4-nitrophthalimide.

References

- Title: BICYCLIC FIBRINOGEN ANTAGONISTS - European Patent Office - EP 0674623 B1 Source: Google Patents URL

-

Title: An improved microwave irradiation method for synthesis of some new N-alkyl and N-alkyloxy phthalimides Source: Der Pharma Chemica URL: [Link]

-

Title: Practical synthesis of a phthalimide-based Cereblon ligand to enable PROTAC development Source: Bioorganic and Medicinal Chemistry Letters URL: [Link]

N-(2-phenylethyl)-4-nitrophthalimide CAS number and identification

An In-Depth Technical Guide to N-(2-phenylethyl)-4-nitrophthalimide: Synthesis, Identification, and Mechanistic Profiling

Executive Summary

N-(2-phenylethyl)-4-nitrophthalimide (also known as 4-nitro-2-phenethylisoindoline-1,3-dione) is a highly versatile synthetic intermediate characterized by its electron-deficient phthalimide core and lipophilic phenethyl appendage. Registered under CAS No. 340987-11-3, this compound serves as a critical building block in medicinal chemistry and materials science. The presence of the 4-nitro group provides a reactive handle that can be easily reduced to an amine, unlocking access to solvatochromic fluorophores and pharmacophore scaffolds used in drug discovery (such as fibrinogen antagonists)[1].

This whitepaper provides a comprehensive, expert-level breakdown of its physicochemical identification, a self-validating synthesis protocol, and its downstream applications.

Physicochemical Profiling and Structural Identification

Accurate structural validation is paramount in synthetic workflows to prevent downstream failures. N-(2-phenylethyl)-4-nitrophthalimide exhibits distinct spectroscopic signatures driven by the strong electron-withdrawing nature of the nitro group and the anisotropic effects of the two aromatic systems.

Core Chemical Identifiers

The following table summarizes the fundamental physicochemical parameters of the compound.

| Parameter | Value / Description |

| IUPAC Name | 4-nitro-2-(2-phenylethyl)isoindole-1,3-dione |

| CAS Number | 340987-11-3 |

| Molecular Formula | C₁₆H₁₂N₂O₄ |

| Molecular Weight | 296.28 g/mol |

| Appearance | Pale yellow to off-white crystalline solid |

| Melting Point | 142 – 143 °C |

Spectroscopic Signatures (NMR, IR, MS)

To establish a rigorous Quality Control (QC) baseline, researchers must rely on multi-nuclear NMR and FT-IR spectroscopy. The causality behind these spectral peaks is rooted in the molecule's electronic environment:

-

¹H NMR (CDCl₃, 400 MHz):

-

Phthalimide Core: The 4-nitro substitution breaks the symmetry of the phthalimide ring, creating a highly deshielded AMX spin system. The proton at C-3 (ortho to the nitro group) appears as a distinct doublet (J ≈ 2.0 Hz) at ~8.60 ppm. The C-5 proton presents as a doublet of doublets (J ≈ 8.0, 2.0 Hz) at ~8.55 ppm, while the C-6 proton appears as a doublet (J ≈ 8.0 Hz) at ~8.05 ppm.

-

Phenethyl Chain: The methylene group directly attached to the imide nitrogen (CH₂-N) is deshielded by the adjacent carbonyls, appearing as a triplet at ~3.95 ppm. The benzylic methylene (CH₂-Ph) appears as a triplet at ~2.95 ppm.

-

Phenyl Ring: The five aromatic protons of the phenethyl group resonate as a multiplet between 7.20 – 7.35 ppm.

-

-

FT-IR Spectroscopy: The mechanical coupling of the two imide carbonyl groups results in two distinct C=O stretching bands: an asymmetric stretch at ~1775 cm⁻¹ and a symmetric stretch at ~1715 cm⁻¹. The nitro group is confirmed by strong asymmetric and symmetric N-O stretches at ~1535 cm⁻¹ and ~1345 cm⁻¹, respectively.

Synthesis Methodology & Mechanistic Insights

The formation of N-substituted phthalimides from phthalic anhydrides and primary amines proceeds via a two-step nucleophilic acyl substitution pathway. The initial attack of 2-phenylethylamine on 4-nitrophthalic anhydride yields an intermediate amic acid. Because the subsequent cyclodehydration step is thermodynamically uphill at room temperature, thermal energy and water removal are required to drive the equilibrium toward the closed imide ring.

Comparative Synthesis Strategies

Different catalytic and thermodynamic approaches can be employed depending on scalability and green chemistry requirements.

| Parameter | Conventional Azeotropic[1] | Heterogeneous Catalysis |

| Solvent | Toluene | Solvent-free / Octane |

| Catalyst | None (Thermal driving force) | Niobium (V) Oxide (Nb₂O₅) |

| Temperature | 110 °C (Reflux) | 140 °C |

| Reaction Time | 2.5 hours | 15 hours |

| Typical Yield | 85 – 89% | 80 – 90% |

| Scalability | Excellent (Multi-gram scale) | Good (Gram scale) |

Self-Validating Protocol: Azeotropic Cyclodehydration

The following protocol leverages a Dean-Stark trap to continuously remove water, acting as a thermodynamic sink that forces the reaction to completion[1].

Reagents:

-

4-Nitrophthalic anhydride (1.0 equiv, 93.3 mmol, ~18.0 g)

-

2-Phenylethylamine (1.02 equiv, 95.0 mmol, ~11.5 g)

-

Anhydrous Toluene (250 mL)

Step-by-Step Methodology:

-

Reagent Assembly: In a 500 mL round-bottom flask equipped with a magnetic stir bar, suspend 4-nitrophthalic anhydride in anhydrous toluene.

-

Amine Addition: Add 2-phenylethylamine dropwise at room temperature. Causality: The initial ring-opening to form the amic acid is exothermic. Dropwise addition prevents localized overheating and suppresses the formation of diamide byproducts.

-

Azeotropic Distillation: Attach a Dean-Stark trap filled with toluene and a reflux condenser. Heat the reaction mixture to 110 °C. Causality: Toluene forms a minimum-boiling azeotrope with the water generated during cyclodehydration. As the vapors condense, water separates into the lower phase of the trap, preventing the reverse hydrolysis reaction.

-

In-Process Control (IPC): Maintain reflux for approximately 2.5 hours. The reaction is visually self-validating; completion is indicated when water droplets cease to accumulate in the Dean-Stark trap.

-

Workup & Purification: Cool the mixture to room temperature and concentrate it under reduced pressure to yield a solid residue. Triturate the crude solid with cold ethanol and filter. Causality: Trituration with ethanol selectively dissolves any trace unreacted amine or hydrolyzed nitrophthalic acid, leaving the highly hydrophobic N-(2-phenylethyl)-4-nitrophthalimide on the filter paper.

Quality Control Validation: To validate the protocol's success, perform a TLC (3:1 Hexanes/Ethyl Acetate). The complete disappearance of the baseline spot (amic acid) and the presence of a single high-Rf spot confirms quantitative conversion. The isolated product should exhibit a sharp melting point of 142-143 °C[1].

Caption: Workflow for the synthesis of N-(2-phenylethyl)-4-nitrophthalimide via cyclodehydration.

Downstream Applications in Medicinal Chemistry

The primary utility of N-(2-phenylethyl)-4-nitrophthalimide lies not in its final form, but as a robust precursor. The strong electron-withdrawing nitro group deactivates the aromatic ring, making the imide highly stable during early-stage synthetic manipulations.

Once the desired structural framework is achieved, the nitro group is typically subjected to catalytic hydrogenation (e.g., Pd/C, H₂) or chemical reduction (e.g., SnCl₂/HCl) to yield N-(2-phenylethyl)-4-aminophthalimide . This transformation is critical for two major fields:

-

Fluorescent Probes: 4-Aminophthalimides exhibit strong intramolecular charge transfer (ICT) upon excitation. The amine acts as an electron donor, and the imide carbonyls act as electron acceptors. This creates a highly solvatochromic fluorophore whose emission spectrum shifts dramatically based on the local microenvironment, making it ideal for bioimaging and protein-binding assays.

-

Pharmacophore Development: The exposed amino group serves as a nucleophilic anchor for further derivatization (e.g., amidation, reductive amination) to synthesize complex bioactive molecules, including integrin antagonists used to inhibit platelet aggregation[1].

Caption: Downstream transformation of the 4-nitro intermediate into 4-amino functional derivatives.

References

-

Heterocyclic Compounds - Crysdot: 4-Nitro-2-phenethylisoindoline-1,3-dione. crysdotllc.com.

-

BICYCLIC FIBRINOGEN ANTAGONISTS - European Patent Office - EP 0674623 B1. googleapis.com. 1

-

Direct Preparation of Cyclic Imides from Amines and Carboxylic Anhydrides by Niobium (V) Oxide. ijirt.org.

Sources

Thermodynamic Stability of 4-Nitrophthalimide Derivatives: A Comprehensive Technical Guide

Target Audience: Researchers, materials scientists, and drug development professionals. Document Purpose: To provide an authoritative, in-depth analysis of the thermodynamic properties of 4-nitrophthalimide, detailing the causality behind its stability, validated experimental methodologies for thermal profiling, and its downstream applications in advanced materials and therapeutics.

Introduction

4-Nitrophthalimide (4NFT) is a highly versatile building block in organic synthesis, serving as a critical precursor for high-performance poly(amideimide)s, advanced phthalocyanine inhibitors, and various pharmacological agents. In both materials science and drug development, the thermodynamic stability of a precursor dictates the energy landscape of downstream reactions, product yield, and the thermal resilience of the final synthesized compounds.

Understanding the thermodynamic profile of 4NFT—specifically its enthalpies of formation, sublimation, and phase transitions—is paramount. This guide synthesizes recent thermochemical data to establish a robust framework for evaluating 4-nitrophthalimide and its derivatives, prioritizing self-validating experimental protocols and mechanistic causality [1].

Mechanistic Causality: The Stability of 4- vs. 3-Nitrophthalimide

When evaluating nitrophthalimide isomers, empirical thermochemical studies reveal a distinct stability gradient: 4-nitrophthalimide is thermodynamically more stable than its isomer, 3-nitrophthalimide (3NFT) [1]. This tendency mirrors the stability profiles observed in their respective anhydride precursors (3-nitrophthalic anhydride vs. 4-nitrophthalic anhydride).

The Causality of Isomeric Stability

The thermodynamic preference for the 4-substituted isomer is driven by the interplay of steric hindrance and electronic delocalization:

-

Steric Hindrance: In 3NFT, the nitro group is positioned adjacent to the imide carbonyl group. The proximity of the bulky, electron-rich oxygen atoms of the nitro group to the carbonyl oxygen creates severe electrostatic repulsion and steric clash.

-

Resonance Disruption: To alleviate this steric strain, the nitro group in 3NFT is forced slightly out of the plane of the aromatic ring. This deviation from coplanarity disrupts the

-orbital overlap, reducing the resonance stabilization of the molecule. -

Coplanar Optimization in 4NFT: In 4NFT, the nitro group is situated at the para-like position relative to one carbonyl and meta-like to the other, sufficiently distant from the imide ring. This spatial arrangement eliminates steric clash, allowing the nitro group to remain perfectly coplanar with the aromatic ring. The resulting unhindered electron delocalization maximizes resonance stabilization, yielding a more negative (more stable) standard enthalpy of formation (

).

Quantitative Data Summary

The following table summarizes the comparative thermodynamic and structural properties of the two isomers based on recent calorimetric and thermogravimetric analyses[1].

| Property | 3-Nitrophthalimide (3NFT) | 4-Nitrophthalimide (4NFT) |

| Melting Temperature ( | ~515 K | ~515 K |

| Relative Thermodynamic Stability | Lower | Higher |

| Steric Hindrance (Nitro-Carbonyl) | High (Adjacent positions) | Low (Distant positions) |

| Resonance Stabilization | Reduced (Non-coplanar tendency) | Maximized (Coplanar alignment) |

Self-Validating Experimental Protocols for Thermodynamic Profiling

To reliably determine the enthalpies of formation in both the solid and gas phases, a dual-method approach combining Static Bomb-Combustion Calorimetry and Thermogravimetric Analysis (TGA/DSC) is required. The following protocols are designed as self-validating systems, ensuring that instrumental drift or sample impurities are immediately identified.

Protocol 1: Solid-Phase Enthalpy via Combustion Calorimetry

Objective: Determine the standard molar enthalpy of formation in the crystalline phase (

Self-Validation Mechanism: The energy equivalent (

Step-by-Step Methodology:

-

Sample Preparation: Purify 4NFT via repeated crystallization until the mole fraction purity exceeds 0.999 (verified via HPLC). Dry the sample under vacuum at 350 K for 24 hours.

-

Pelletizing: Press approximately 0.5 g of 4NFT into a pellet to ensure controlled, uniform combustion. Weigh the pellet on a microbalance with

g precision. -

Bomb Assembly: Place the pellet in a platinum crucible. Attach a known mass of cotton thread fuse to a platinum ignition wire, ensuring contact with the pellet.

-

Purging and Pressurization: Seal the bomb and purge with high-purity oxygen (99.999%) to displace atmospheric nitrogen (preventing the formation of unquantifiable nitric oxides). Pressurize the bomb to 3.0 MPa with oxygen.

-

Ignition and Measurement: Submerge the bomb in the calorimeter water bath. Monitor the baseline temperature until equilibrium is reached (drift < 0.001 K/min). Ignite the sample electrically.

-

Data Acquisition: Record the temperature rise (

) continuously. The combustion enthalpy is calculated using the corrected

Protocol 2: Phase Transition & Sublimation via TGA/DSC

Objective: Determine the melting temperature (

Self-Validation Mechanism: The DSC/TGA system is calibrated for temperature and heat flow using a high-purity Indium standard (

Step-by-Step Methodology:

-

Sample Loading: Load 2.0 to 4.0 mg of purified 4NFT into an alumina crucible.

-

Atmosphere Control: Purge the furnace with dry Nitrogen gas at a constant flow rate of 30.0 mL/min to prevent oxidative degradation during heating.

-

Thermal Ramping: Heat the sample from 298.15 K to 600 K at a controlled heating rate of 10 K/min.

-

DSC Analysis: Identify the sharp endothermic peak corresponding to the melting transition (~515 K). Integrate the area under the peak to determine the molar enthalpy of fusion.

-

TGA Analysis: Monitor the mass loss derivative (

) post-melting to extract the enthalpy of vaporization using the Clausius-Clapeyron relationship. Calculate the enthalpy of sublimation by combining the enthalpies of fusion and vaporization.

Fig 1: Thermodynamic profiling workflow for 4-nitrophthalimide.

Applications in Advanced Materials & Therapeutics

The inherent thermodynamic stability of 4NFT makes it an ideal precursor for synthesizing molecules that require high thermal resilience.

High-Performance Poly(amideimide)s

4-Nitrophthalimide is utilized in the synthesis of novel anhydride acidchloride monomers. Through nucleophilic displacement reactions (e.g., with p-hydroxybenzoic acid), 4NFT derivatives are converted into monomers that react with aromatic diamines to form poly(amideimide)s [2]. Because the 4NFT core is highly stable, the resulting polymers exhibit exceptional thermal properties, with glass transition temperatures (

Phthalocyaninatocopper(II) Inhibitors

In electrochemical and materials science, 4NFT is a primary reactant in the synthesis of 4-tetranitro(phthalocyaninato)copper(II) (TNCuPc) inhibitors. The synthesis involves refluxing 4NFT with urea and copper nitrate in nitrobenzene. The introduction of the NO

Fig 2: Synthetic pathways utilizing 4-nitrophthalimide.

Conclusion

The thermodynamic stability of 4-nitrophthalimide is a direct consequence of its molecular geometry, where the para-like positioning of the nitro group prevents steric clash with the imide carbonyls, thereby maximizing resonance stabilization. By employing rigorous, self-validating calorimetric and thermogravimetric protocols, researchers can accurately quantify these thermodynamic parameters. This foundational stability is what enables 4NFT to serve as a robust precursor for high-temperature poly(amideimide)s and resilient electrochemical inhibitors, bridging the gap between fundamental physical chemistry and advanced structural engineering.

References

-

Experimental and Theoretical Thermochemistry of the Isomers 3- and 4-Nitrophthalimide The Journal of Physical Chemistry A URL:[Link]

-

Synthesis and characterization of poly(amideimide)s from 4-(p-carboxyphenoxy)phthalic anhydride and 4-(p-carboxybenzoyl) phthalic anhydride Polymer (Elsevier / Academia.edu) URL: [Link]

-

Inhibition Effect of Phthalocyaninatocopper(II) and 4-Tetranitro(phthalocyaninato)copper(II) Inhibitors International Journal of Electrochemical Science URL: [Link]

Solubility Profile and Thermodynamic Characterization of N-(2-phenylethyl)-4-nitrophthalimide

[1]

Executive Summary

N-(2-phenylethyl)-4-nitrophthalimide (CAS: Derivative/Analogous to 89-40-7) is a critical intermediate in the synthesis of functionalized isoindolines and complex pharmaceutical amines. Its structure combines a polar, electron-deficient phthalimide core with a lipophilic phenethyl side chain. This duality creates a unique solubility landscape that defies simple "like-dissolves-like" heuristics.

This guide provides a comprehensive technical analysis of its solubility behavior. By synthesizing empirical data from structurally homologous 4-nitrophthalimides and N-alkylated derivatives, we establish a predictive solubility model. Furthermore, we define the Standardized Isothermal Saturation Protocol (SISP) required to validate these parameters for process scale-up.

Physicochemical Basis of Solubility

To understand the solubility profile, we must deconstruct the molecule into its competing solvating domains.

Structural Analysis[1]

-

The Core (4-Nitrophthalimide): High polarity due to the electron-withdrawing nitro group (

) and the imide carbonyls. This region drives solubility in dipolar aprotic solvents (DMF, DMSO). -

The Tail (Phenethyl): A lipophilic

moiety. This disrupts the strong

Predicted Solubility Landscape

Based on thermodynamic data from 4-nitrophthalimide analogs, the solubility of N-(2-phenylethyl)-4-nitrophthalimide follows a distinct hierarchy.

Table 1: Predicted Solubility Profile in Organic Solvents (298.15 K)

| Solvent Class | Representative Solvent | Solubility Prediction | Mechanistic Driver |

| Dipolar Aprotic | DMF, DMSO | High (> 50 g/L) | Strong dipole-dipole interactions with the nitro-imide core. |

| Ketones | Cyclohexanone, Acetone | Moderate-High | Carbonyl interactions; cyclohexanone matches the hydrophobicity of the tail. |

| Esters | Ethyl Acetate | Moderate | Balanced polarity; ideal for crystallization/purification. |

| Chlorinated | Chloroform, DCM | Moderate | Phenethyl tail enhances solubility compared to the unsubstituted parent. |

| Alcohols | Methanol, Ethanol | Low | Proton donor capability is less effective; hydrophobic tail resists solvation. |

| Alkanes | Hexane, Heptane | Insoluble | High crystal lattice energy overcomes weak van der Waals forces. |

Technical Insight: Unlike the parent 4-nitrophthalimide, which is poorly soluble in chloroform, the addition of the phenethyl group significantly enhances solubility in chlorinated solvents, making DCM a viable extraction solvent but a poor anti-solvent.

Thermodynamic Modeling

For precise process control (e.g., cooling crystallization), solubility data must be correlated using thermodynamic models.

The Modified Apelblat Equation

The modified Apelblat model is the industry standard for correlating mole fraction solubility (

-

A, B, C: Empirical parameters derived from regression analysis.

-

Application: Use this model to determine the Metastable Zone Width (MSZW) during cooling crystallization. A steep curve (high

value) indicates high sensitivity to temperature, requiring precise cooling ramps to avoid uncontrolled nucleation.

Van't Hoff Analysis

To determine the dissolution enthalpy (

-

Endothermic Dissolution (

): Solubility increases with temperature. This is expected for N-(2-phenylethyl)-4-nitrophthalimide in all organic solvents. -

Process Implication: If

is high, cooling crystallization yields will be excellent.

Experimental Protocol: Standardized Isothermal Saturation

Since exact literature values for this specific derivative are often proprietary, the following self-validating protocol must be used to generate the solubility curve.

Workflow Diagram

Figure 1: Workflow for the gravimetric or HPLC determination of solubility.

Step-by-Step Methodology

-

Preparation: Add excess N-(2-phenylethyl)-4-nitrophthalimide solid to 50 mL of the target solvent in a jacketed glass vessel.

-

Equilibration: Agitate at 150 rpm for 24 hours. Ensure the temperature is controlled to within ±0.05 K using a circulating water bath.

-

Sampling: Stop agitation and allow phases to settle for 30 minutes.

-

Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.45 µm PTFE) to prevent precipitation during transfer.

-

Quantification:

-

Gravimetric: Evaporate solvent and weigh the residue (best for high solubility).

-

HPLC: Dilute with acetonitrile and analyze (best for low solubility/trace analysis).

-

-

Validation: Repeat at

to

Purification & Crystallization Strategy

Based on the differential solubility profile, the following purification methods are recommended:

-

Anti-Solvent Crystallization:

-

Solvent: DMF or Acetone (High solubility).

-

Anti-Solvent: Water or Ethanol (Low solubility).

-

Protocol: Dissolve crude material in warm DMF. Slowly add Ethanol while cooling. The hydrophobic phenethyl tail will drive precipitation as the dielectric constant of the mixture rises.

-

-

Cooling Crystallization:

-

Solvent: Ethyl Acetate.[1]

-

Logic: The solubility curve in Ethyl Acetate typically exhibits a moderate slope, allowing for high recovery yields upon cooling from reflux to 0°C without forming oils/amorphous solids.

-

References

-

Solubility of 4-Nitrophthalimide: Solubility Measurement and Thermodynamic Modeling of 4‑Nitrophthalimide in Twelve Pure Solvents at Elevated Temperatures. (2016).[1] Figshare.

-

Thermodynamic Modeling: Solubility Determination and Preferential Solvation of 4‑Nitrophthalimide in Binary Aqueous Solutions. (2020). Journal of Chemical & Engineering Data.

-

Synthesis Context: 4-Nitrophthalimide Synthesis and Purification Protocols. Organic Syntheses, Coll. Vol. 2, p.457.

The Strategic Utility of N-(2-phenylethyl)-4-nitrophthalimide in Medicinal Chemistry: From Intermediate to Pharmacophore

Abstract: In modern drug discovery, the selection of versatile chemical building blocks is critical for accelerating structure-activity relationship (SAR) studies. N-(2-phenylethyl)-4-nitrophthalimide represents a privileged scaffold that bridges the gap between a robust synthetic intermediate and a biologically active pharmacophore. As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth analysis of its structural rationale, divergent reactivity, and high-value applications in cardiovascular therapeutics, fluorescent diagnostics, and targeted protein degradation (PROTACs).

Structural Rationale & Pharmacophore Analysis

The architecture of N-(2-phenylethyl)-4-nitrophthalimide is highly modular, comprising three distinct functional zones that dictate its utility in medicinal chemistry:

-

The Phthalimide Core: This bicyclic imide is a well-documented pharmacophore. It is sterically rigid, metabolically stable, and capable of participating in hydrogen bonding (via the imide carbonyls) and

stacking. It is the defining recognition motif for Cereblon (CRBN), a key E3 ubiquitin ligase component. -

The N-Phenethyl Appendage: The 2-phenylethyl (phenethyl) chain is a bioisostere for various biogenic amines (e.g., dopamine, serotonin). The two-carbon linker provides optimal conformational flexibility, allowing the terminal phenyl ring to anchor into deep lipophilic pockets within enzyme active sites or G-protein coupled receptors (GPCRs).

-

The 4-Nitro Handle: The nitro group at the 4-position serves a dual purpose. Electronically, it withdraws density from the aromatic ring, activating the adjacent positions for Nucleophilic Aromatic Substitution (

). Synthetically, it acts as a masked amine; upon chemoselective reduction, it yields an electron-donating amino group, fundamentally altering the molecule's electronic properties and enabling further derivatization (e.g., amidation).

Divergent Synthetic Methodologies

The true value of N-(2-phenylethyl)-4-nitrophthalimide lies in its synthetic divergence. The compound is synthesized via the condensation of 4-nitrophthalic anhydride and phenethylamine. From there, the workflow diverges based on the desired application.

Fig 1: Divergent synthetic pathways of N-(2-phenylethyl)-4-nitrophthalimide.

Causality in Reaction Design

The initial imidation is an equilibrium-driven process. The intermediate amic acid must be dehydrated to form the closed imide ring. By utilizing a Dean-Stark apparatus with toluene, water is removed azeotropically. According to Le Chatelier's principle, the continuous removal of water prevents the reverse hydrolysis reaction, driving the cyclization to near-quantitative yields.

Key Applications in Drug Discovery

Cardiovascular Therapeutics (Fibrinogen Antagonists)

N-(2-phenylethyl)-4-nitrophthalimide is a direct precursor in the development of potent bicyclic fibrinogen antagonists. As detailed in [1], these compounds inhibit the GPIIb-IIIa receptor, preventing platelet aggregation. The phenethyl group is specifically chosen to occupy a hydrophobic sub-pocket within the integrin receptor, enhancing binding affinity and residence time.

Solvatochromic Fluorophores for Target Engagement

When reduced to N-(2-phenylethyl)-4-aminophthalimide, the molecule becomes a powerful "push-pull" fluorophore. The electron-donating amino group and electron-withdrawing imide carbonyls create a strong intramolecular charge transfer (ICT) state. This results in pronounced positive solvatochromism—the emission wavelength shifts dramatically based on the polarity of the local environment [2]. Researchers utilize this property to design fluorescent probes that "light up" or shift color when the phenethyl moiety successfully binds to the hydrophobic pocket of a target protein.

Targeted Protein Degradation (PROTACs)

Phthalimide derivatives are the cornerstone of Proteolysis Targeting Chimeras (PROTACs) due to their ability to recruit the Cereblon (CRBN) E3 ligase [3]. While thalidomide utilizes a glutarimide ring, N-substituted phthalimides are increasingly utilized to modulate the degradation profile and improve cell permeability. The 4-nitro group of our title compound acts as an ideal electrophilic handle to attach PEGylated linkers via

Fig 2: Mechanism of targeted protein degradation via phthalimide-based PROTACs.

Experimental Methodologies (Self-Validating Protocols)

To ensure high reproducibility and scientific integrity, the following protocols are designed as self-validating systems incorporating strict in-process controls.

Protocol 1: Synthesis of N-(2-phenylethyl)-4-nitrophthalimide

Objective: Achieve >85% yield of the imide while preventing amic acid accumulation.

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser, suspend 4-nitrophthalic anhydride (18.0 g, 93.3 mmol) in anhydrous toluene (250 mL).

-

Amine Addition: Add phenethylamine (11.5 g, 95.0 mmol) dropwise at room temperature. Causality Check: The solution will become cloudy and slightly exothermic as the intermediate amic acid precipitates.

-

Azeotropic Dehydration: Heat the mixture to reflux (approx. 110 °C). Monitor the Dean-Stark trap. Validation: The reaction is complete when the theoretical volume of water (~1.7 mL) is collected (typically 2.5 to 3 hours).

-

Isolation: Cool the mixture to room temperature and concentrate in vacuo to a solid residue.

-

Purification: Triturate the crude solid with cold ethanol, filter, and wash with hexanes. This selectively removes unreacted phenethylamine and trace anhydride. Dry under vacuum to yield the product as an off-white/pale yellow solid.

Protocol 2: Chemoselective Reduction to 4-Aminophthalimide

Objective: Reduce the nitro group without cleaving the imide ring.

-

Degassing: Dissolve N-(2-phenylethyl)-4-nitrophthalimide (5.0 g, 16.8 mmol) in 1,4-dioxane (150 mL). Sparge the solution with Argon for 15 minutes to remove dissolved oxygen.

-

Catalyst Addition: Carefully add 10% Pd/C (0.5 g). Causality Check: Catalytic hydrogenation is chosen over metal/acid reductions (e.g.,

) because acidic aqueous conditions risk hydrolyzing the sensitive imide ring. -

Hydrogenation: Purge the vessel with

gas and maintain under a balloon or 50 psi of -

Filtration: Filter the reaction mixture through a pad of Celite. Validation: Celite is mandatory to trap pyrophoric, finely divided palladium particles that would otherwise pass through standard filter paper and contaminate the downstream fluorescence assays.

-

Crystallization: Concentrate the filtrate in vacuo and recrystallize the residue from ethyl acetate to yield the pure 4-amino derivative.

Quantitative Data & Spectral Properties

The following table summarizes the expected quantitative outcomes and critical spectral markers for validation.

| Compound | Expected Yield | Melting Point | Key IR Signals ( | Key | Primary Application |

| N-(2-phenylethyl)-4-nitrophthalimide | 85 - 89% | 142 - 143 °C | 1715 (Imide C=O), 1530 ( | 8.65 (s, 1H, Ar-H), 8.55 (d, 1H, Ar-H) | Electrophilic handle, PROTAC intermediate |

| N-(2-phenylethyl)-4-aminophthalimide | 90 - 93% | 158 - 160 °C | 3450, 3360 ( | 5.41 (br s, 2H, | Solvatochromic fluorophore, Amidation precursor |

References

- BICYCLIC FIBRINOGEN ANTAGONISTS - European Patent Office - EP 0674623 B1 Source: Google Patents URL

-

Synthesis and Chemiluminescent Properties of Amino-Acylated luminol Derivatives Bearing Phosphonium Cations Source: National Center for Biotechnology Information (PMC) URL:[Link]

-

A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions Source: MDPI (Molecules) URL:[Link]

Advanced Safety and Handling Guide for N-(2-phenylethyl)-4-nitrophthalimide in Drug Development

Executive Summary

N-(2-phenylethyl)-4-nitrophthalimide is a highly specialized chemical intermediate utilized extensively in the synthesis of biologically active small molecules, targeted therapeutics, and fluorescent probes. Because empirical Safety Data Sheets (SDS) for highly specific custom derivatives can be sparse, this whitepaper establishes a rigorous, self-validating safety framework. By extrapolating the highly characterized hazard profile of its structural core—4-nitrophthalimide—and analyzing the physicochemical shifts introduced by the phenethyl substitution, we provide an authoritative guide for researchers handling this compound[1].

Physicochemical Profiling and Hazard Causality

The toxicological and reactive behavior of N-(2-phenylethyl)-4-nitrophthalimide is dictated by two primary structural motifs: the electrophilic 4-nitrophthalimide core and the lipophilic phenethyl tail. Understanding the causality behind these structural features is critical for designing effective handling protocols.

-

Causality of Irritation: The nitroaromatic ring is highly electron-deficient. This electrophilicity makes the molecule prone to interacting with nucleophilic residues on skin and mucosal proteins, leading to localized oxidative stress and irritation. Consequently, the core 4-nitrophthalimide framework is classified under Skin Corrosion/Irritation Category 2 and Serious Eye Damage/Eye Irritation Category 2[1][2].

-

Lipophilic Transdermal Risk: The addition of the 2-phenylethyl group significantly increases the molecule's lipophilicity compared to the base 4-nitrophthalimide. This enhanced lipid solubility theoretically increases the rate of transdermal absorption, making rigorous dermal protection even more critical than for the parent compound.

-

Respiratory Hazards: Synthesized as a crystalline powder, the aerodynamic diameter of the solid allows for inhalation of fine particulates, triggering Specific Target Organ Toxicity - Single Exposure (STOT SE 3) primarily affecting the respiratory tract[1].

Table 1: Extrapolated Physicochemical and Hazard Metrics

| Parameter | Value / Classification | Source Grounding |

| Core Analog CAS No. | 89-40-7 (4-Nitrophthalimide) | [1] |

| Molecular Formula | C16H12N2O4 | Extrapolated |

| Skin Irritation | Category 2 | [1][2] |

| Eye Irritation | Category 2 | [1][2] |

| STOT (Single Exposure) | Category 3 (Respiratory Tract) | [1] |

| Hazardous Decomposition | Nitrogen oxides (NOx), CO, CO2 | [1][3] |

Self-Validating Systems for Exposure Control

A self-validating safety protocol ensures that a failure at one tier of protection is immediately mitigated by the next. When handling N-(2-phenylethyl)-4-nitrophthalimide, researchers must employ redundant systems to prevent exposure to the irritating nitroaromatic core[4].

-

Primary Containment (Engineering Controls): Weighing and transferring must occur within a localized exhaust ventilation system (e.g., a ventilated balance enclosure or chemical fume hood) to prevent dust dispersion.

-

Secondary Containment (PPE): Operators must wear EN 166 compliant chemical goggles and chemical-impermeable nitrile gloves[1]. The causality here is direct: preventing the lipophilic phenethyl group from acting as a transdermal carrier for the irritant core.

Exposure control and emergency response pathway for nitrophthalimide derivatives.

Experimental Methodology: Safe Downstream Manipulation

In drug development, N-(2-phenylethyl)-4-nitrophthalimide is rarely the final product; it is typically subjected to catalytic hydrogenation to reduce the nitro group to an amine, enabling further functionalization[5]. The following protocol details the safe handling procedures during this critical transformation.

Step-by-Step Protocol: Catalytic Hydrogenation of N-(2-phenylethyl)-4-nitrophthalimide

-

Preparation in Isolation: Inside a certified chemical fume hood, dissolve 10 mmol of N-(2-phenylethyl)-4-nitrophthalimide in 50 mL of hot Dimethylformamide (DMF).

-

Causality: DMF is selected due to the high solubility of N-substituted 4-nitrophthalimides in polar aprotic solvents, preventing premature precipitation during the reaction[5].

-

-

Catalyst Handling: Carefully weigh 10% Palladium on Carbon (Pd/C).

-

Critical Safety Note: Pd/C is highly pyrophoric when dry. It must be handled as a wet paste or weighed under an inert argon atmosphere to prevent the ignition of volatile solvent vapors[5].

-

-

Reaction Assembly: Transfer the DMF solution and the catalyst to a pressure-rated hydrogenation vessel. Purge the vessel three times with Argon gas to displace ambient oxygen, followed by three purges with Hydrogen gas.

-

Pressurization and Monitoring: Pressurize the vessel to 30 psi with H2. The reduction of the nitro group to an amine is an exothermic process. Maintain the reaction temperature below 40°C using an external water bath to prevent thermal runaway.

-

Filtration and Waste Segregation: Upon reaction completion (verified by TLC), filter the catalyst through a tightly packed Celite pad.

-

Critical Safety Note: Do not allow the filter cake to dry under vacuum, as the spent catalyst remains highly reactive and can spontaneously combust. Immediately submerge the filter cake in a dedicated, water-filled hazardous waste container[5].

-

Catalytic hydrogenation workflow of the compound, highlighting critical risk nodes.

Stability, Reactivity, and Environmental Considerations

-

Chemical Stability: The compound is stable under standard laboratory conditions but must be strictly isolated from strong oxidizing agents and strong bases. Exposure to amines or highly basic conditions can lead to the exothermic hydrolysis of the phthalimide ring[4].

-

Thermal Decomposition: In the event of a laboratory fire, the compound undergoes rapid thermal decomposition, releasing highly toxic fumes, specifically nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2)[1][3]. Emergency responders and firefighters must use self-contained breathing apparatus (SCBA)[3].

-

Environmental Precautions: Nitrophthalimide derivatives should never be allowed to enter drains or municipal water courses. In the event of a powder spill, the material should be collected mechanically (swept up) using non-sparking tools without creating dust, and placed in suitable, tightly closed containers for disposal by a licensed professional waste disposal service[2][4].

References

-

MSDS of 4-Nitrophthalimide Source: capotchem.cn URL:[Link]

Sources

Technical Guide: Synthesis and Characterization of N-(2-Phenylethyl)-4-Nitrophthalimide

Topic: Melting Point Range & Characterization of Pure N-(2-Phenylethyl)-4-Nitrophthalimide Content Type: Technical Guide / Whitepaper Audience: Researchers, Synthetic Chemists, Drug Development Professionals

Executive Summary

N-(2-Phenylethyl)-4-nitrophthalimide (also known as 2-(2-phenylethyl)-5-nitroisoindoline-1,3-dione) is a specialized intermediate often utilized in the development of pharmaceutical agents, particularly in the synthesis of anticonvulsants, fluorescent probes, and DNA-intercalating naphthalimide derivatives.

While the melting points of its parent compounds (phthalimide, 4-nitrophthalimide) and lower alkyl analogs (N-methyl) are widely indexed, the specific melting point of the pure N-phenethyl derivative is less commonly reported in standard open-access databases. This guide provides a definitive synthesis protocol , a structural-activity relationship (SAR) analysis to predict its thermal properties, and a rigorous characterization framework for researchers synthesizing this compound de novo.

Estimated Melting Point Range: Based on structural analogs and homologous series analysis, the pure compound is expected to melt in the range of 145°C – 165°C , significantly influenced by the purity and crystalline habit (polymorphism).

Chemical Identity and Predicted Properties

Before initiating synthesis, it is critical to understand the physicochemical baseline of the target molecule compared to its precursors.

| Property | Value / Description |

| IUPAC Name | 2-(2-phenylethyl)-5-nitro-1H-isoindole-1,3(2H)-dione |

| Molecular Formula | C₁₆H₁₂N₂O₄ |

| Molecular Weight | 296.28 g/mol |

| Core Structure | Phthalimide fused ring with a 4-nitro substituent and an N-phenethyl tail.[1] |

| Solubility | Low in water; Moderate in EtOH (hot); High in DMF, DMSO, CHCl₃. |

| Appearance | Pale yellow to light orange crystalline solid. |

Structural-Activity Relationship (SAR) for Melting Point Prediction

The melting point (MP) of phthalimide derivatives is governed by crystal lattice energy, which is influenced by π-π stacking (aromatic rings) and dipole-dipole interactions (nitro group).

-

Effect of Nitro Group: Generally increases MP due to increased polarity and rigid packing.

-

N-Methylphthalimide (134°C)

N-Methyl-4-nitrophthalimide (178°C) [Δ ≈ +44°C ].

-

-

Effect of Phenethyl Chain: The ethyl linker adds flexibility compared to a benzyl group or methyl group, typically lowering the MP by disrupting efficient packing.

-

N-Benzyl-4-nitrophthalimide (143–145°C).

-

N-Phenethylphthalimide (Unsubstituted) (131–133°C).

-

Prediction Logic: Starting from the unsubstituted N-phenethylphthalimide (133°C) and applying the nitro-group enhancement observed in the methyl series (+44°C), one might predict ~177°C. However, the flexibility of the phenethyl chain often dampens this effect compared to the rigid methyl group. Therefore, a range closer to the benzyl analog (145°C) but potentially higher due to the nitro group suggests a working range of 145–165°C .

Synthesis Protocol: The Condensation Pathway

The most reliable route to high-purity N-(2-phenylethyl)-4-nitrophthalimide is the direct condensation of 4-nitrophthalic anhydride with 2-phenylethylamine in glacial acetic acid. This method minimizes side reactions common in basic conditions (ring opening).

Reagents

-

4-Nitrophthalic Anhydride: 1.0 equivalent (e.g., 1.93 g, 10 mmol).

-

2-Phenylethylamine (Phenethylamine): 1.05 equivalents (e.g., 1.27 g, 10.5 mmol).

-

Glacial Acetic Acid: Solvent (10–15 mL per gram of reactant).

-

Ethanol (95%): For recrystallization.[2]

Step-by-Step Procedure

-

Setup: Equip a round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Dissolution: Dissolve 10 mmol of 4-nitrophthalic anhydride in 20 mL of glacial acetic acid. The solution may require gentle warming to clarify.

-

Addition: Add 10.5 mmol of 2-phenylethylamine dropwise to the stirring solution. Note: The reaction is exothermic; a precipitate may form immediately.

-

Reflux: Heat the mixture to reflux (approx. 118°C) for 3–4 hours . The solution should turn clear and darken slightly (yellow/orange).

-

Precipitation: Allow the reaction mixture to cool to room temperature. Pour the mixture into 100 mL of ice-cold water with vigorous stirring. The crude product will precipitate as a solid.

-

Filtration: Collect the solid by vacuum filtration.[3] Wash the filter cake with cold water (

mL) to remove residual acetic acid and unreacted amine. -

Drying: Dry the crude solid in a vacuum oven at 60°C for 4 hours.

Purification (Recrystallization)

To obtain the pure melting point, recrystallization is mandatory.

-

Solvent: Boiling Ethanol (95%) or an Ethanol/DMF mixture (9:1) if solubility is low.

-

Method: Dissolve the crude solid in the minimum amount of boiling solvent. Allow to cool slowly to Room Temperature (RT), then to 4°C.

-

Yield: Typical isolated yields are 75–85%.

Visualization: Synthesis & Logic Flow

The following diagram illustrates the reaction pathway and the critical decision points for purification.

Caption: Synthetic workflow for the preparation of high-purity N-(2-phenylethyl)-4-nitrophthalimide via acid-catalyzed condensation.

Characterization & Validation

Once the pure crystals are obtained, the following analytical data confirms identity and purity.

Melting Point Determination

-

Instrument: Capillary Melting Point Apparatus (e.g., Stuart SMP30).

-

Ramp Rate: 1°C/min near the expected range.

-

Target Range: Watch for onset of melting between 145°C and 165°C .

-

Note: If the MP is observed at 198°C , the reaction failed, and you have isolated unreacted 4-nitrophthalimide (hydrolysis product).

-

Note: If the MP is <120°C , the product is likely wet or contains unreacted amine salts.

-

Spectroscopic Markers (Self-Validation)

| Technique | Diagnostic Signal | Interpretation |

| IR (KBr) | 1710, 1770 cm⁻¹ | Characteristic imide carbonyl doublets (symmetric/asymmetric stretch). |

| IR (KBr) | 1350, 1530 cm⁻¹ | Nitro group ( |

| ¹H NMR | Aromatic protons of the phthalimide core (3H pattern). | |

| ¹H NMR | Triplet ( | |

| ¹H NMR | Triplet ( |

References

-

Organic Syntheses. (1943). 4-Nitrophthalimide.[2][4][5][6] Org. Synth. 1943, 23, 59. Link

-

TCI Chemicals. (2024). Product Specification: N-Methyl-4-nitrophthalimide. Link

-

PubChem. (2024). 4-Nitrophthalic Anhydride Compound Summary. National Library of Medicine. Link

- Kamal, A., et al. (2001). Synthesis of N-substituted phthalimides and their biological evaluation. Bioorganic & Medicinal Chemistry Letters.

-

Sigma-Aldrich. (2024). Safety Data Sheet: 4-Nitrophthalimide. Link

Sources

Phenylethyl Substituted Phthalimide Synthesis Pathways: A Comprehensive Technical Guide

Executive Summary

Phenylethyl substituted phthalimides—specifically N-(1-phenylethyl)phthalimide and N-(2-phenylethyl)phthalimide—are highly versatile building blocks in organic synthesis. They serve as critical intermediates in the 1[1] and as direct precursors to complex polycyclic alkaloids. Notably, these compounds are utilized to synthesize2[2], which exhibit potent telomerase-inhibitory and antitumor activities[3]. This whitepaper details the mechanistic causality, comparative efficacy, and step-by-step protocols for synthesizing these vital intermediates.

Mechanistic Pathways & Causality

The synthesis of phenylethylphthalimides generally proceeds via three distinct mechanistic pathways, each selected based on precursor availability and desired substitution patterns.

Pathway A: Direct Dehydrative Condensation

The most atom-economical and scalable route is the direct acylation of 2-phenylethylamine with phthalic anhydride. Causality of Conditions: The reaction is typically performed in glacial acetic acid. Acetic acid serves a dual purpose: it acts as a high-boiling solvent (b.p. 118 °C) capable of dissolving both the anhydride and the amine, and it provides mild acidic catalysis. The primary amine nucleophilically attacks the anhydride to form an intermediate phthalamic acid. The acidic environment protonates the hydroxyl group of the phthalamic acid, transforming it into a superior leaving group (water), thereby driving the thermodynamic ring closure to form the stable imide[3].

Pathway B: Classical Gabriel Alkylation

When the corresponding amine is unstable or unavailable, the classical Gabriel alkylation is employed. Phthalimide is deprotonated by a mild base (e.g., K₂CO₃) to form a resonance-stabilized nucleophile, which then undergoes an S_N2 reaction with a phenylethyl halide. Causality of Conditions: A polar aprotic solvent like DMF is utilized to solvate the potassium cation, leaving the phthalimide anion "naked" and highly nucleophilic. However, for secondary halides (e.g., 1-bromo-1-phenylethane), elimination (E2) to form styrene can compete with substitution, lowering yields.

Pathway C: Transition-Metal Catalyzed Tosylhydrazone Coupling

To circumvent the toxicity of alkyl halides and the elimination side-reactions of secondary substrates, a modern cross-coupling approach utilizes 4[4]. Causality of Conditions: Cesium carbonate (Cs₂CO₃) deprotonates the tosylhydrazone, initiating its decomposition into a transient diazo compound. The copper(I) catalyst (CuI) reacts with the diazo species, extruding nitrogen gas to form a reactive copper carbenoid. The nucleophilic nitrogen of the phthalimide then attacks this carbenoid. Subsequent protonation and reductive elimination yield the N-alkylated product seamlessly[4].

Fig 1: Divergent synthesis pathways for N-phenylethylphthalimide from various precursors.

Comparative Data

The following table summarizes the quantitative data and strategic advantages of each synthetic pathway.

| Synthesis Pathway | Primary Reagents | Catalyst / Conditions | Yield Range | Key Advantages |

| Direct Condensation | Phthalic Anhydride, Phenylethylamine | Glacial AcOH, Reflux (118 °C) | 85 - 95% | Highly scalable, no metal catalyst, simple workup |

| Classical Alkylation | Phthalimide, Phenylethyl Halide | K₂CO₃ or Cs₂CO₃, DMF, Heat | 60 - 80% | Useful when the corresponding amine is not readily available |

| Tosylhydrazone Coupling | Phthalimide, Tosylhydrazone | CuI (10 mol%), Cs₂CO₃, Dioxane, 110 °C | 70 - 85% | Avoids toxic alkyl halides; utilizes stable hydrazone precursors |

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating in-process checks and rigorous purification steps.

Protocol 1: Synthesis of N-(1-phenylethyl)phthalimide via Tosylhydrazone Coupling

-

Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine acetophenone tosylhydrazone (1.0 mmol), phthalimide (1.0 mmol), Cs₂CO₃ (3.0 mmol, 3.0 equiv.), and CuI (0.1 mmol, 10 mol%).

-

Solvent Addition: Evacuate and backfill the vessel with nitrogen three times. Inject anhydrous 1,4-dioxane (4 mL) via syringe.

-

Thermal Activation: Stir the mixture at 110 °C for 2 hours. Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using an EtOAc/Hexane eluent. The disappearance of the UV-active tosylhydrazone spot indicates completion.

-

Quenching & Extraction: Allow the mixture to cool to room temperature. Quench the reaction by adding distilled water (10 mL) to dissolve the inorganic cesium salts. Extract the aqueous layer with ethyl acetate (3 × 10 mL).

-

Drying & Concentration: Combine the organic phases and dry over anhydrous magnesium sulfate (MgSO₄). This critical step prevents water from interfering with the subsequent silica gel purification. Filter and concentrate in vacuo.

-

Purification: Purify the crude residue by silica gel column chromatography (EtOAc-Hexane gradient) to yield N-(1-phenylethyl)phthalimide as a white solid[4].

Protocol 2: Synthesis of N-(2-phenylethyl)phthalimide via Direct Condensation

Standard procedure for generating precursors to 3[3].

-

Reaction Setup: In a round-bottom flask, dissolve phthalic anhydride (10.0 mmol) and 2-phenylethylamine (10.5 mmol, slight excess to ensure complete consumption of the anhydride) in glacial acetic acid (20 mL).

-

Reflux: Attach a reflux condenser and heat the mixture to 120 °C for 3–4 hours.

-

Precipitation: Cool the reaction mixture to room temperature, then pour it slowly into 100 mL of crushed ice/water under vigorous stirring. Validation Check: A rapid precipitation of a white/off-white solid should occur as the hydrophobic imide crashes out of the aqueous acidic medium.

-

Filtration & Washing: Filter the precipitate under vacuum. Wash the filter cake extensively with cold water (3 × 20 mL) to remove residual acetic acid.

-

Recrystallization: Recrystallize the crude solid from boiling ethanol to afford analytically pure N-(2-phenylethyl)phthalimide.

Downstream Applications: Polycyclic Alkaloid Synthesis

The synthesized phenylethylphthalimides are not mere endpoints; they are critical nodes in the synthesis of advanced pharmacophores.

Cyclization to Isoindolo[1,2-a]isoquinolin-8-ones: N-(2-phenylethyl)phthalimide can be selectively reduced using sodium borohydride (NaBH₄) in a methanol/dioxane mixture to yield 3-hydroxyisoindolin-1-one. This intermediate is highly susceptible to acid-catalyzed cyclization. Upon treatment with concentrated hydrochloric acid at reflux, the hydroxyl group is eliminated to form an electrophilic N-acyliminium ion. The electron-rich aromatic ring of the phenylethyl group then undergoes an intramolecular Friedel-Crafts-type (Pictet-Spengler) attack on the iminium carbon, seamlessly constructing the tetracyclic2 framework[2].

Fig 2: Downstream cyclization of N-phenylethylphthalimide to isoindolo-isoquinolin-8-one.

Similarly, heating these derivatives with NaCl/AlCl₃ followed by sulfuric acid cyclization yields 3[3], a class of molecules currently under intense investigation for their ability to stabilize G-quadruplex DNA and induce apoptosis in cancer cells[3].

References

- Source: RSC.

- Source: ResearchGate.

- Source: NIH.

- Which of the following amines cannot be prepared by Gabriel synthesis?

Sources

- 1. Which of the following amines cannot be - CUETMOCK [cuetmock.com]

- 2. researchgate.net [researchgate.net]

- 3. Preparation of 6/8/11-Amino/Chloro-Oxoisoaporphine and Group-10 Metal Complexes and Evaluation of Their in Vitro and in Vivo Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

Methodological & Application

Synthesis of N-(2-phenylethyl)-4-nitrophthalimide from 4-nitrophthalic anhydride

Here is a detailed Application Note and Protocol for the synthesis of N-(2-phenylethyl)-4-nitrophthalimide, designed for researchers and drug development professionals.

Executive Summary

This protocol details the synthesis of N-(2-phenylethyl)-4-nitrophthalimide via the condensation of 4-nitrophthalic anhydride with 2-phenylethylamine (phenethylamine).[1][2] This transformation represents a classic imide formation, a critical step in medicinal chemistry for generating pharmacophores found in anticonvulsants, anti-inflammatory agents, and DNA-intercalating drugs.[2]

The procedure utilizes a glacial acetic acid reflux method, favored for its robustness in driving the dehydration of the intermediate amic acid to the thermodynamic imide product without requiring complex water-removal apparatus (e.g., Dean-Stark traps) often needed with other solvents.[1][2]

Key Reaction Parameters

| Parameter | Specification |

| Reaction Type | Condensation / Cyclodehydration |

| Limiting Reagent | 4-Nitrophthalic Anhydride |

| Solvent | Glacial Acetic Acid (AcOH) |

| Temperature | Reflux (~118°C) |

| Time | 3–5 Hours |

| Expected Yield | 75–85% |

| Appearance | Pale yellow to yellow crystalline solid |

Reaction Scheme & Mechanism

The reaction proceeds in two distinct phases:[2][3]

-

Nucleophilic Attack: The primary amine attacks one of the carbonyl carbons of the anhydride, opening the ring to form an N-substituted phthalamic acid (amic acid) intermediate.[1]

-

Cyclodehydration: Under heat and acidic conditions, the amic acid undergoes intramolecular dehydration to close the ring, forming the stable imide.

Pathway Visualization

Figure 1: Step-wise mechanistic pathway from anhydride to cyclic imide.[1][2]

Materials & Equipment

Reagents Table

| Reagent | MW ( g/mol ) | Equiv.[1] | Density (g/mL) | Role |

| 4-Nitrophthalic Anhydride | 193.11 | 1.0 | Solid | Electrophile |

| 2-Phenylethylamine | 121.18 | 1.1 | 0.962 | Nucleophile |

| Glacial Acetic Acid | 60.05 | Solvent | 1.049 | Solvent/Catalyst |

| Ethanol (95% or Abs.) | 46.07 | N/A | 0.789 | Recrystallization |

Equipment

-

Round-bottom flask (100 mL or 250 mL depending on scale).

-

Reflux condenser with drying tube (CaCl₂ or Drierite) to exclude atmospheric moisture.[1]

-

Magnetic stir bar and hotplate/oil bath.[1]

Experimental Protocol

Phase 1: Reaction Setup

-

Preparation: In a clean, dry round-bottom flask, dissolve 10.0 mmol (1.93 g) of 4-nitrophthalic anhydride in 15–20 mL of glacial acetic acid.

-

Note: Warming slightly may help dissolve the anhydride completely.

-

-

Addition: Add 11.0 mmol (1.33 g / ~1.4 mL) of 2-phenylethylamine dropwise to the stirring solution.

-

Caution: The initial reaction to form the amic acid is exothermic. Add slowly to prevent violent boiling.

-

-

Reflux: Attach the reflux condenser. Heat the mixture to reflux (bath temp ~125°C) and maintain vigorous stirring for 4 hours .

-

Monitoring: The reaction mixture typically turns from a suspension to a clear solution, then may darken slightly or precipitate product as the reaction nears completion. TLC (Ethyl Acetate:Hexane 1:1) can confirm the disappearance of the starting anhydride.

-

Phase 2: Workup and Isolation[2]

-

Cooling: Allow the reaction mixture to cool to room temperature.

-

Precipitation: Pour the reaction mixture slowly into 100 mL of ice-cold water with vigorous stirring. The crude imide will precipitate as a solid.

-

Tip: If the product oils out, scratch the glass sides with a rod to induce crystallization or sonicate the mixture.

-

-

Filtration: Collect the precipitate via vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with:

Phase 3: Purification[1][2]

-

Recrystallization: Transfer the crude solid to a flask. Recrystallize from 95% Ethanol or an Ethanol/DMF mixture (9:1) if solubility is low.[1]

-

Heat to boiling until dissolved, filter hot if necessary to remove insoluble impurities, and allow to cool slowly to room temperature, then to 4°C.

-

-

Drying: Dry the purified crystals in a vacuum oven at 60°C for 6 hours.

Characterization & Quality Control

To validate the synthesis, the following analytical signatures should be confirmed:

-

Melting Point: Expected range 140–180°C (Dependent on specific polymorph and purity; compare with specific literature if available. Note: Unsubstituted 4-nitrophthalimide melts at ~198°C; N-substitution typically lowers the MP).[1][2]

-

IR Spectroscopy (KBr):

-

¹H-NMR (DMSO-d₆ or CDCl₃):

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield / Oiling Out | Incomplete dehydration (Amic acid remains).[1][2] | Increase reflux time; ensure solvent is glacial (anhydrous) acetic acid. |

| Product is Sticky | Residual acetic acid or solvent trapped.[1] | Wash thoroughly with water; recrystallize from ethanol.[1][4][5] |

| Dark Coloration | Oxidation of amine or thermal decomposition.[1] | Conduct reaction under Nitrogen/Argon atmosphere; ensure amine is colorless before use.[1] |

Safety & Compliance (E-E-A-T)

-

4-Nitrophthalic Anhydride: Skin and eye irritant; potential respiratory sensitizer.[1] Handle in a fume hood.

-

2-Phenylethylamine: Corrosive and toxic.[1] Precursor in controlled substance synthesis in some jurisdictions; maintain strict inventory logs.[1]

-

Glacial Acetic Acid: Flammable and corrosive.[1] Causes severe skin burns.[1]

Waste Disposal: Neutralize acidic aqueous filtrates with sodium bicarbonate before disposal.[1] Organic solvents must be disposed of in non-halogenated waste streams.[1]

References

-

Huntress, E. H., & Shriner, R. L. (1943).[1] 4-Nitrophthalimide.[1][6][7][8][9] Organic Syntheses, Coll. Vol. 2, p.459. (Foundational protocol for nitrophthalimide derivatives). [1]

-

Reddy, P. Y., et al. (2002).[1] Efficient Synthesis of Cyclic Imides from Anhydrides. Journal of Organic Chemistry. (Discusses acetic acid vs. other solvents for imide formation).

-

PubChem Compound Summary. (2023). 4-Nitrophthalimide and Derivatives. National Center for Biotechnology Information.[1]

-

Sigma-Aldrich Safety Data Sheet. 4-Nitrophthalic Anhydride. (Safety and Handling).

Sources

- 1. N-(4-nitrophenyl)phthalimide | C14H8N2O4 | CID 101314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN101550121A - Method for preparing 4-phenylacetylene phthalic anhydride from 4-phenylacetylene phthalic anhydride - Google Patents [patents.google.com]

- 3. CN1321972C - Process of preparing 4-nitro phthalic acid from the reaction mother liquor of nitrating phthalic anhydride to prepare 3-nitro phthalic acid - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. scholarworks.uni.edu [scholarworks.uni.edu]

- 6. 4-Nitrophthalimide | C8H4N2O4 | CID 6969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. 4-Nitrophthalic anhydride synthesis - chemicalbook [chemicalbook.com]

- 9. 4-Nitro Phthalimide Chemical Compound Affordable Price [himalayachemicals.com]

Application Note: Synthesis and Mechanistic Profiling of N-Phenethyl-4-nitrophthalimide

Target Audience: Researchers, computational chemists, and drug development professionals. Applications: Synthesis of PROTAC E3 ligase ligands, fluorescent probes, and polyetherimide precursors.

Introduction and Mechanistic Overview

The condensation of primary amines with phthalic anhydride derivatives is a foundational transformation in organic synthesis. Specifically, the reaction between phenethylamine and 4-nitrophthalic anhydride to form N-phenethyl-4-nitrophthalimide is highly relevant in the synthesis of thalidomide/pomalidomide analogs for Proteolysis Targeting Chimeras (PROTACs)[1] and advanced polyimide cross-linking agents[2].

The Nucleophilic Acyl Substitution and Regioselectivity

The reaction proceeds via a two-step mechanism: an initial nucleophilic acyl substitution followed by an intramolecular cyclodehydration (imidization).

-

Nucleophilic Attack: The primary amine (phenethylamine) acts as a nucleophile, attacking one of the two carbonyl carbons of 4-nitrophthalic anhydride. Because the anhydride is asymmetric, the strong electron-withdrawing nature of the 4-nitro group (-I, -M effects) makes the carbonyl carbon meta to it (C-1) slightly more electrophilic than the carbonyl ortho to it (C-2). However, steric hindrance at C-2 also plays a critical role. Consequently, the initial ring-opening yields a kinetic mixture of two regioisomeric amic acids: N-phenethyl-4-nitrophthalamic acid and N-phenethyl-5-nitrophthalamic acid.

-

Cyclodehydration (Imidization): The regioselectivity of the initial attack is synthetically moot for the final product. Upon the application of heat and an acid catalyst (or chemical dehydrating agents), both amic acid isomers undergo intramolecular cyclization, losing a molecule of water to form the identical, thermodynamically stable N-phenethyl-4-nitrophthalimide ring.

Reaction mechanism showing amic acid intermediates converging into a single imide product.

Experimental Design & Causality

The choice of imidization conditions dictates the yield, purity, and scalability of the reaction. Researchers typically choose between Thermal Imidization and Chemical Imidization based on the thermal stability of the amine and the desired reaction time.

For phenethylamine, which is thermally stable and lacks competing nucleophilic functional groups, thermal imidization in glacial acetic acid is the optimal choice. Glacial acetic acid serves a dual purpose: it acts as a highly effective polar protic solvent that dissolves both the anhydride and the amine, and it functions as a mild acid catalyst that promotes the dehydration of the amic acid intermediate[3].

Table 1: Comparison of Imidization Conditions

| Parameter | Thermal Imidization | Chemical Imidization |

| Reagents | Glacial Acetic Acid | Acetic Anhydride, Triethylamine, DMF |

| Temperature | 110°C – 120°C (Reflux) | 25°C – 80°C |

| Reaction Time | 4 – 12 hours | 12 – 24 hours |

| Mechanism | Heat-driven dehydration | Base-catalyzed acetate leaving group |

| Best Suited For | Stable, simple primary amines | Thermally labile or complex amines |

| Workup | Simple precipitation in water | Requires extraction to remove DMF/Base |

Step-by-Step Protocol: Thermal Imidization

The following protocol outlines the synthesis of N-phenethyl-4-nitrophthalimide via thermal imidization. This protocol is designed to be self-validating; physical changes in the reaction mixture serve as indicators of reaction progress.

Materials Required:

-

4-Nitrophthalic anhydride (1.0 eq, 193.11 g/mol )

-

Phenethylamine (1.1 eq, 121.18 g/mol )

-

Glacial acetic acid (Solvent, ~10 mL per gram of anhydride)

-

Ice-cold distilled water

Procedure:

-

Reagent Mixing: To a round-bottom flask equipped with a magnetic stir bar, add 4-nitrophthalic anhydride (1.0 eq). Add glacial acetic acid to achieve a concentration of approximately 0.5 M.

-

Amine Addition: Slowly add phenethylamine (1.1 eq) dropwise at room temperature.

-

Self-Validation Check: The reaction is mildly exothermic. A transient yellowing or the formation of a thick precipitate may occur. This is the formation of the insoluble amic acid intermediate.

-

-

Reflux (Imidization): Attach a reflux condenser and heat the mixture to 120°C in an oil bath with vigorous stirring.

-

Causality: Heating drives the endothermic cyclodehydration. As the amic acid cyclizes into the imide, the precipitate will redissolve, yielding a clear, dark yellow/amber solution. Maintain reflux for 6–8 hours.

-

-

Reaction Quenching & Precipitation: Remove the flask from heat and allow it to cool to approximately 60°C. Slowly pour the warm mixture into a beaker containing vigorously stirred crushed ice and water (3x the volume of acetic acid used).

-

Self-Validation Check: The sudden change in solvent polarity will cause the hydrophobic N-phenethyl-4-nitrophthalimide to crash out as a pale yellow to off-white solid.

-

-

Filtration & Washing: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake extensively with cold distilled water until the filtrate is pH neutral (to remove residual acetic acid).

-

Recrystallization: Recrystallize the crude solid from boiling ethanol. Allow the solution to cool slowly to room temperature, then transfer to an ice bath to maximize crystal yield. Dry the purified product under a high vacuum.

Experimental workflow for the thermal imidization of 4-nitrophthalic anhydride.

Analytical Validation

To confirm the successful synthesis and purity of N-phenethyl-4-nitrophthalimide, researchers should utilize standard spectroscopic techniques:

-

FT-IR Spectroscopy: The disappearance of the broad carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and the primary amine N-H stretches (~3300–3500 cm⁻¹) from the amic acid intermediate validates complete cyclization. Look for the characteristic symmetric and asymmetric imide carbonyl (C=O) stretches at ~1710 cm⁻¹ and ~1775 cm⁻¹ .

-

¹H-NMR (CDCl₃, 400 MHz):

-

The aromatic protons of the 4-nitrophthalimide ring will appear highly deshielded due to the nitro group and imide carbonyls, typically presenting as a distinct set of signals between δ 7.90 – 8.70 ppm (1H doublet, 1H doublet of doublets, 1H singlet).

-

The phenethyl aromatic protons will appear as a multiplet around δ 7.15 – 7.35 ppm (5H).

-

The aliphatic methylene protons will appear as two distinct triplets: the N-CH₂ at ~δ 3.95 ppm (2H) and the Ar-CH₂ at ~δ 3.00 ppm (2H).

-

References

-

Bricelj, A., Steinebach, C., Kuchta, R., Gütschow, M., & Sosič, I. (2021). "E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points." Frontiers in Chemistry, 9, 707317. URL:[Link]

- Tan, L.-S., & Wang, D. H. (2019). "Multifunctional crosslinking agent, crosslinked polymer, and method of making same." U.S. Patent No. 10,294,255 B1. Washington, DC: U.S. Patent and Trademark Office.

Sources

- 1. EP0010994A1 - Process for producing substituted naphthalic acid compounds - Google Patents [patents.google.com]

- 2. US10294255B1 - Multifunctional crosslinking agent, crosslinked polymer, and method of making same - Google Patents [patents.google.com]

- 3. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Protocol for Reflux Synthesis of N-(2-phenylethyl)-4-nitrophthalimide in Acetic Acid

Abstract & Scope

This application note details the optimized protocol for the synthesis of N-(2-phenylethyl)-4-nitrophthalimide via the condensation of 4-nitrophthalic anhydride with 2-phenylethylamine (phenethylamine) in glacial acetic acid. This transformation is a critical step in the development of pharmacophores, particularly for fluorescent probes and DNA-intercalating agents where the phthalimide core serves as a scaffold.

The protocol utilizes glacial acetic acid as both solvent and acid catalyst, driving the dehydration of the intermediate amic acid to the thermodynamically stable imide. This method offers high atom economy, simplified workup, and scalability compared to high-boiling solvent methods (e.g., DMF/toluene) that require azeotropic water removal.

Scientific Background & Mechanism[1][2][3][4]

Reaction Mechanism

The formation of the phthalimide ring proceeds through a two-step mechanism:[1]

-

Nucleophilic Attack: The primary amine (2-phenylethylamine) attacks the carbonyl carbon of the anhydride, opening the ring to form the amic acid intermediate (N-(2-phenylethyl)-4-nitro-phthalamic acid). This step is generally rapid and reversible.

-

Cyclodehydration: Under reflux conditions in acidic media, the amic acid undergoes ring closure (dehydration) to form the final imide. Glacial acetic acid facilitates this by protonating the carboxylic acid hydroxyl group, making it a better leaving group (as water), and by stabilizing the transition state.

Mechanistic Pathway (Graphviz)

Figure 1: Mechanistic pathway for the acid-catalyzed formation of N-substituted phthalimides.

Materials & Equipment

Reagents

| Reagent | CAS No. | MW ( g/mol ) | Role | Hazards |

| 4-Nitrophthalic Anhydride | 5466-84-2 | 193.11 | Limiting Reagent | Irritant, Moisture Sensitive |

| 2-Phenylethylamine | 64-04-0 | 121.18 | Nucleophile | Corrosive, Foul Odor |

| Glacial Acetic Acid | 64-19-7 | 60.05 | Solvent/Catalyst | Corrosive, Flammable |

| Ethanol (95% or Abs.) | 64-17-5 | 46.07 | Wash/Recryst.[2] | Flammable |

Equipment

-